2-Isobutyramido Guanosine 2',3',5'-Tris(isobutanoate)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyramido Guanosine 2’,3’,5’-Tris(isobutanoate) typically involves the protection of guanosine with isobutyryl groups. The reaction conditions often include the use of isobutyric anhydride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product.
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Isobutyramido Guanosine 2’,3’,5’-Tris(isobutanoate) can undergo various chemical reactions, including:
Hydrolysis: The isobutyryl groups can be hydrolyzed under acidic or basic conditions to yield the parent guanosine molecule.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The isobutyryl groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: Guanosine.
Oxidation: Oxidized derivatives of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
2-Isobutyramido Guanosine 2’,3’,5’-Tris(isobutanoate) has several scientific research applications, including:
Chemistry: Used as a protected guanosine derivative in nucleoside chemistry.
Biology: Studied for its potential role in cellular processes and as a biochemical tool in proteomics research.
Medicine: Investigated for its potential therapeutic applications in treating cancer and neurodegenerative disorders.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of 2-Isobutyramido Guanosine 2’,3’,5’-Tris(isobutanoate) involves its interaction with specific molecular targets and pathways. The compound can act as a protected nucleoside, participating in various biochemical reactions. Its isobutyryl groups provide stability and prevent degradation, allowing it to be used in various research applications.
Comparison with Similar Compounds
Similar Compounds
2-Isobutyramido Guanosine 2’,3’,5’-Tris(2-methylpropanoate): A similar compound with slight variations in the protecting groups.
N-(2-Methyl-1-oxopropyl) Guanosine 2’,3’,5’-Tris(2-methylpropanoate): Another derivative with different protecting groups.
Uniqueness
2-Isobutyramido Guanosine 2’,3’,5’-Tris(isobutanoate) is unique due to its specific isobutyryl protection, which provides stability and prevents degradation. This makes it particularly useful in proteomics research and other biochemical applications .
Properties
Molecular Formula |
C26H37N5O9 |
---|---|
Molecular Weight |
563.6 g/mol |
IUPAC Name |
[5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C26H37N5O9/c1-11(2)20(32)29-26-28-19-16(21(33)30-26)27-10-31(19)22-18(40-25(36)14(7)8)17(39-24(35)13(5)6)15(38-22)9-37-23(34)12(3)4/h10-15,17-18,22H,9H2,1-8H3,(H2,28,29,30,32,33) |
InChI Key |
DDEJRIIPKABPRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
Origin of Product |
United States |
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